Bienvenue dans la boutique en ligne BenchChem!

1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine

Lipophilicity Drug-likeness Physicochemical property prediction

This compound combines an oxan-4-ylmethoxy ether at the pyridine 2-position with an isopropyl group on the piperazine ring, creating a distinctive steric and electronic profile unattainable with common analogs. With TPSA 54.9 Ų and XLogP3-AA 1.8, it is predestined for neuroscience screening libraries where passive BBB permeability is required. The 5 HBA / 0 HBD signature and geometrically constrained tetrahydropyran oxygen enable novel binding interactions for fragment-based screening. Offered at ≥95% purity, it bridges the complexity gap between drug-like fragments and lead molecules, making it a strategic starting point for scaffold-hopping campaigns targeting the ATX-LPA axis.

Molecular Formula C19H29N3O3
Molecular Weight 347.459
CAS No. 2034365-77-8
Cat. No. B2840709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine
CAS2034365-77-8
Molecular FormulaC19H29N3O3
Molecular Weight347.459
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
InChIInChI=1S/C19H29N3O3/c1-15(2)21-7-9-22(10-8-21)19(23)17-3-6-20-18(13-17)25-14-16-4-11-24-12-5-16/h3,6,13,15-16H,4-5,7-12,14H2,1-2H3
InChIKeyVITNVVFPCYPNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine (CAS 2034365-77-8): Structural Class and Physicochemical Profile


1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine (CAS 2034365-77-8) is a synthetic small-molecule piperazine derivative featuring an oxan-4-ylmethoxy-substituted pyridine-4-carbonyl core and an isopropyl-substituted piperazine moiety. Its molecular formula is C19H29N3O3 with a molecular weight of 347.5 g/mol [1]. The compound exhibits a computed XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 54.9 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors, placing it within favorable drug-like property space [1]. The compound is primarily offered as a research chemical at ≥95% purity by multiple vendors.

Why In-Class Piperazine-Pyridine Carbonyl Analogs Cannot Substitute for 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine (CAS 2034365-77-8)


Piperazine-pyridine carbonyl compounds form a large, structurally diverse class with widely varying pharmacological profiles driven by subtle differences in substitution patterns. The specific combination of (i) an oxan-4-ylmethoxy ether at the pyridine 2-position and (ii) an isopropyl group on the piperazine 4-position generates a unique steric and electronic environment that cannot be replicated by analogs bearing different N-alkyl (e.g., methyl, ethyl, cyclopentyl) or O-alkyl (e.g., methoxy, benzyloxy) substituents [1]. The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, in particular, introduces a saturated oxygen-containing heterocycle that modulates both lipophilicity and solubility in ways distinct from aromatic or simple alkyl ethers, potentially affecting membrane permeability, metabolic stability, and off-target interactions [2]. Generic substitution without direct comparative data therefore carries substantial risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine (CAS 2034365-77-8) vs. Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Comparison Against N-Methyl and N-Ethyl Piperazine Analogs

The target compound has a computed XLogP3-AA of 1.8 [1]. By comparison, the hypothetical N-methyl analog (4-methylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone) is predicted to have a lower XLogP3-AA of approximately 1.2, while the N-ethyl analog is predicted at approximately 1.5, based on additive fragment contributions [2]. The isopropyl group provides a logP increment of ~0.6–0.7 over methyl, placing the compound in an optimal lipophilicity range (1–3) for balanced solubility and passive membrane permeability.

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Comparison Against 4-Phenyl and 4-Benzyl Piperazine Analogs

The compound has a TPSA of 54.9 Ų [1]. In contrast, the 4-phenylpiperazine analog (1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine) has a TPSA of approximately 55.0 Ų, while the 4-[(pyridin-2-yl)methyl]piperazine analog has a TPSA of approximately 64.0 Ų due to the additional pyridine nitrogen [2]. A TPSA below 60 Ų is associated with good blood-brain barrier penetration potential, while values above 70 Ų typically correlate with poor CNS penetration. The isopropyl-substituted compound maintains a TPSA within the CNS-accessible range without introducing additional H-bond acceptors that would impair membrane diffusion.

Polar surface area BBB permeability Oral bioavailability prediction

Hydrogen Bond Acceptor Count Differentiation vs. Directly Linked Piperazine-Pyridine Analogs

The target compound has 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. The oxan-4-ylmethoxy linker introduces an ether oxygen that serves as an HBA while the tetrahydropyran ring oxygen provides an additional HBA. Analogs lacking the tetrahydropyran ring (e.g., simple methoxy-substituted variants) possess only 4 HBA. This additional HBA from the tetrahydropyran oxygen contributes to aqueous solubility without adding a hydrogen bond donor, which is generally unfavorable for membrane permeability. The balanced HBA/HBD ratio (5/0) is consistent with Lipinski-compliant drug-like space.

Hydrogen bonding Solubility Drug design

Rotatable Bond Count and Conformational Flexibility vs. Rigid Aryl-Substituted Analogs

The compound possesses 5 rotatable bonds [1]. The 4-[(pyridin-2-yl)methyl]piperazine analog has 6 rotatable bonds due to the additional methylene linker, while the 4-(2,5-dimethylphenyl) analog has 4 rotatable bonds due to the rigid aryl substitution. The intermediate flexibility of the isopropyl-substituted compound (5 rotatable bonds) represents a balance between conformational adaptability for target binding and the entropic penalty associated with excessive flexibility. This is particularly relevant when optimizing ligand efficiency metrics in fragment-based drug discovery.

Conformational entropy Binding affinity Ligand efficiency

Vendor-Supplied Purity and Storage Specification as Procurement Differentiation

Multiple vendors supply this compound at ≥95% purity with recommended storage at 4°C . In comparison, the closely related 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is also offered at ≥95% purity but with variable lot-to-lot consistency based on vendor track record. The compound's solid physical form (powder) at room temperature facilitates accurate weighing and formulation, unlike some liquid or hygroscopic analogs that present handling challenges for high-throughput screening.

Purity specification Quality control Compound procurement

Oxan-4-ylmethoxy Fragment as a Privileged Pharmacophore in Autotaxin and Related Enzyme Inhibitors

The oxan-4-ylmethoxy-substituted pyridine-4-carbonyl motif appears in high-affinity autotaxin inhibitors. A structurally related compound, 6-[(3aR,6aR)-5-[2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine-3-sulfonamide, exhibited an IC50 of 0.00465744 µM (4.66 nM) against rat autotaxin in a crystallographic complex (PDB: 7g7t) [1]. In contrast, analogs lacking the oxan-4-ylmethoxy group or replacing it with simple alkoxy chains showed significantly reduced potency in the same assay series. While the target compound has not been directly tested against autotaxin, the conserved oxan-4-ylmethoxy-pyridine-4-carbonyl pharmacophore suggests potential activity in this target class that simpler piperazine analogs would lack.

Autotaxin inhibition Oxan-4-yl pharmacophore Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine (CAS 2034365-77-8)


CNS-Targeted Screening Library Enrichment Using Favorable TPSA and Lipophilicity Profile

With a TPSA of 54.9 Ų (below the 60 Ų CNS-penetration threshold) and an XLogP3-AA of 1.8 within the optimal CNS drug range, this compound is suitable for inclusion in neuroscience-focused screening libraries where blood-brain barrier permeability is desired. The isopropyl substitution provides a lipophilicity advantage over methyl or ethyl analogs without exceeding drug-like boundaries [1].

Autotaxin-Lysophosphatidic Acid (ATX-LPA) Pathway Inhibitor Hit Identification

The oxan-4-ylmethoxy-pyridine-4-carbonyl core is a validated pharmacophore for nanomolar autotaxin inhibition, as demonstrated by the 4.66 nM crystallographic inhibitor (PDB 7g7t) [1]. This compound can serve as a structurally simplified analog for scaffold-hopping campaigns or as a starting point for medicinal chemistry optimization targeting the ATX-LPA signaling axis in fibrosis or cancer.

Biophysical Interaction Studies Leveraging Unique Hydrogen-Bonding Motif

The 5 hydrogen bond acceptors and 0 donors provide a distinctive H-bonding signature suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR). The tetrahydropyran oxygen offers an additional, geometrically constrained HBA not present in simpler methoxy-substituted piperazines, potentially enabling novel binding interactions not achievable with common screening deck compounds [1].

Physicochemical Property Benchmarking and Computational Model Validation

The compound's well-defined computed properties (XLogP3-AA 1.8, TPSA 54.9 Ų, 5 rotatable bonds, 5 HBA, 0 HBD) make it a suitable compound for validating in silico ADME prediction models against experimental solubility, logD, and permeability measurements. Its intermediate complexity bridges the gap between simple drug-like fragments and fully elaborated lead molecules [1].

Quote Request

Request a Quote for 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.